2,6-Dichlorobenzylzinc chloride
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Overview
Description
2,6-Dichlorobenzylzinc chloride is an organozinc reagent . It has a linear formula of Cl2C6H3CH2ZnCl and a molecular weight of 260.86 .
Synthesis Analysis
The synthesis of 2,6-Dichlorobenzylzinc chloride involves a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light . The product of this reaction, 2,6-dichloro dchlorobenzyl, is then added to an acidic solvent and zinc chloride in a hydrolysis nitrilation kettle, and a hydrolysis reaction is performed under a heating reflux condition to prepare 2,6-dichlorobenzylzinc chloride .Molecular Structure Analysis
The molecular structure of 2,6-Dichlorobenzylzinc chloride is represented by the SMILES string Cl[Zn]Cc1c(Cl)cccc1Cl . The InChI representation is 1S/C7H5Cl2.ClH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q;;+1/p-1.Chemical Reactions Analysis
2,6-Dichlorobenzylzinc chloride can be used as a substrate in the palladium-catalyzed synthesis of 1-phenyl-2,5-hexanedione derivatives using methyl vinyl ketone and carbon monoxide .Physical And Chemical Properties Analysis
2,6-Dichlorobenzylzinc chloride has a density of 0.991 g/mL at 25 °C . It is stored at a temperature of 2-8°C .Scientific Research Applications
Applications in Organic Synthesis and Catalysis
Formation of Chlorinated Aromatic Compounds : Research on the degradation of azo dyes in the presence of chloride ions highlights the formation of chlorinated aromatic compounds, including chlorinated benzenes and naphthalenes, during advanced oxidation processes. This suggests the potential use of chloride-containing compounds in the synthesis of complex organics through radical and non-radical reaction pathways (Yuan et al., 2011).
Catalytic Oxidation : Chlorinated benzenes, including dichlorobenzene isomers, have been studied for their oxidation over V2O5/TiO2 catalysts, suggesting applications in environmental remediation and the catalytic transformation of chlorinated organic pollutants (Lichtenberger & Amiridis, 2004).
Environmental Applications
Electrochemical Degradation of Organic Dyes : Studies have demonstrated the effectiveness of electrochemical processes in degrading textile dyes in chloride media, potentially leveraging compounds like 2,6-Dichlorobenzylzinc chloride for wastewater treatment and the removal of synthetic dyes from industrial effluents (Rajkumar, Song, & Kim, 2007).
Bioremediation of Chlorobenzenes : Research on the ex-situ bioremediation of soils contaminated with chlorobenzenes (e.g., chlorobenzene and dichlorobenzene) indicates the potential for using microbial consortia to degrade similar chlorinated compounds, thereby reducing environmental pollution (Guerin, 2008).
Analytical and Synthetic Chemistry
Intermediate Compounds Identification : In the thermal decomposition of polyvinyl chloride (PVC) analogs, mass spectrometry has been used to identify intermediate compounds, offering insights into the pathways and mechanisms involved in the degradation of chloride-containing polymers and their potential environmental impacts (Urabe & Imasaka, 2000).
Synthetic Applications : The synthesis of various organic compounds, including heterocyclic and aromatic molecules, often utilizes chlorinated intermediates for introducing functional groups or facilitating rearrangement reactions, showcasing the utility of chlorinated zinc compounds in complex organic syntheses (Zuo et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
chlorozinc(1+);1,3-dichloro-2-methanidylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2.ClH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXQINBXYHNHIM-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC=C1Cl)Cl.Cl[Zn+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3Zn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorobenzylzinc chloride |
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